Distinct 3D Scaffold Geometry: Shape and Physicochemical Property Differentiation from 3-Azabicyclo[3.2.1]octane
3-Azatricyclo[4.2.1.0,2,5]nonane offers a more compact and rigid three-dimensional scaffold compared to the common medicinal chemistry building block 3-azabicyclo[3.2.1]octane. The target compound has a molecular formula of C₈H₁₃N with a molecular weight of 123.20 g/mol, while 3-azabicyclo[3.2.1]octane (CAS 2835-81-6) has a formula of C₇H₁₃N and molecular weight of 111.18 g/mol—a difference of one methylene unit that alters the spatial arrangement and the placement of hydrogen bond donor/acceptor pharmacophoric elements [1]. The tricyclic framework of 3-azatricyclo[4.2.1.0,2,5]nonane incorporates a cyclobutane ring fused to a pyrrolidine ring, producing a molecular shape with a smaller radius of gyration and altered vector angles for the secondary amine hydrogen bond donor compared to bicyclic alternatives . In silico ADME prediction studies on analogous tricyclo[4.2.1.0²,⁵]nonane derivatives demonstrated that all tested compounds comply with Lipinski's Rule of 5 with a predicted bioavailability score of 0.55, and compounds bearing the tricyclo[4.2.1.0²,⁵]nonane scaffold showed predicted blood-brain barrier (BBB) permeation in the SwissADME Boiled-Egg model—a property that distinguishes them from larger or more polar azapolycyclic systems [2].
| Evidence Dimension | Molecular weight and scaffold shape (physicochemical differentiation) |
|---|---|
| Target Compound Data | C₈H₁₃N, MW = 123.20 g/mol; tricyclic scaffold with fused cyclobutane-pyrrolidine ring system |
| Comparator Or Baseline | 3-Azabicyclo[3.2.1]octane (CAS 2835-81-6): C₇H₁₃N, MW = 111.18 g/mol; bicyclic scaffold |
| Quantified Difference | MW difference of 12.02 g/mol (one CH₂ unit); scaffold topology change from bicyclic to tricyclic with altered pharmacophore vector geometry |
| Conditions | Physicochemical property comparison using standard molecular descriptors; in silico ADME prediction using the SwissADME tool |
Why This Matters
For structure-based drug design campaigns requiring precise 3D pharmacophore placement, the tricyclic scaffold provides a shape-distinct alternative to the widely used 3-azabicyclo[3.2.1]octane, enabling exploration of different conformational space while maintaining drug-like properties.
- [1] PubChem. 3-Azabicyclo[3.2.1]octane (CAS 2835-81-6). https://pubchem.ncbi.nlm.nih.gov/compound/3-Azabicyclo_3.2.1_octane (accessed 2026-05-01). View Source
- [2] Sarikaya, M. K. et al. Novel Tricyclo[4.2.1]Nonane and Bicyclo[2.2.1]Heptane Derivatives: Synthesis, in Vitro Biological Activities and in Silico Studies. Chemistry & Biodiversity 2024, e202401636. https://doi.org/10.1002/cbdv.202401636. View Source
